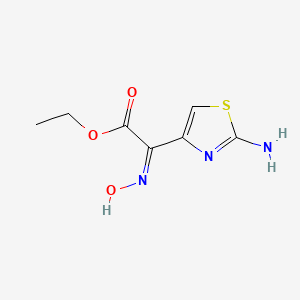

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEPYCPXBCCSDL-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215981 | |

| Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64485-82-1, 60845-81-0 | |

| Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64485-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060845810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (Z)-2-amino-alpha-(hydroxyimino)thiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (αZ)-2-amino-α-(hydroxyimino)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate chemical properties

An In-depth Technical Guide to Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate: Properties, Synthesis, and Application

Executive Summary

This compound, often abbreviated as EHATA, is a pivotal chemical intermediate in the pharmaceutical industry. Its structure, combining a 2-aminothiazole ring with an α-hydroxyimino acetate moiety, serves as a critical side-chain precursor for numerous third-generation cephalosporin antibiotics. These antibiotics, including blockbuster drugs like Cefotaxime, Ceftriaxone, and Cefixime, are indispensable in treating severe bacterial infections. The presence of the (Z)-oxyimino group provides significant stability against β-lactamase enzymes, a common mechanism of bacterial resistance, while the 2-aminothiazole ring enhances the antibacterial spectrum. This guide provides a comprehensive technical overview of EHATA, detailing its chemical properties, established synthesis protocols, reactivity, analytical characterization, and its foundational role in the structure-activity relationship of modern cephalosporins, tailored for researchers and professionals in drug development.

Molecular Identity and Structure

Proper identification is crucial for regulatory and research purposes. EHATA is most commonly known by its CAS Number and is predominantly used as the (Z)-isomer, which is critical for its biological activity in the final antibiotic structure.

-

IUPAC Name: ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate

-

Common Synonyms: EHATA, (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, Ethyl 2-amino-α-(hydroxyimino)-4-thiazoleacetate

-

CAS Number: 64485-82-1 (for Z-isomer), 60845-81-0 (for unspecified isomer)

-

Molecular Formula: C₇H₉N₃O₃S

-

InChIKey: BTEPYCPXBCCSDL-YHYXMXQVSA-N (Z-isomer)

-

Canonical SMILES: CCOC(=O)/C(=N\O)/C1=CSC(=N1)N

Caption: 2D Structure of this compound.

Physicochemical and Computed Properties

The physical and chemical properties of EHATA are essential for process development, handling, and storage. The compound is typically an off-white to light tan solid with limited solubility in water but better solubility in polar organic solvents like DMSO and methanol.

| Property | Value | Source(s) |

| Molecular Weight | 215.23 g/mol | |

| Appearance | Off-White to Light Tan Solid | ChemicalBook |

| Melting Point | 195-197 °C (lit.) | Sigma-Aldrich |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |

| pKa (Predicted) | 9.53 ± 0.70 | ChemicalBook |

| XLogP3-AA (Computed) | 1.8 | PubChem |

| Topological Polar Surface Area | 126 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis and Manufacturing

The industrial synthesis of EHATA is a well-established multi-step process that begins with simple starting materials. The core strategy involves the sequential formation of the α-hydroxyimino acetate functionality followed by the construction of the 2-aminothiazole ring.

Causality of Experimental Choices: The choice of a Hantzsch-type thiazole synthesis is a classic and efficient method for constructing this heterocyclic ring. The initial nitrosation (oximation) of an active methylene compound like ethyl acetoacetate is a standard procedure to install the oxime group. Subsequent halogenation at the α-position activates the carbon for nucleophilic attack by the sulfur atom of thiourea, initiating the cyclization.

A common synthetic pathway is outlined below:

-

Oximation: Ethyl acetoacetate is reacted with sodium nitrite in an acidic medium (e.g., sulfuric or acetic acid) to form 2-hydroxyimino ethyl acetoacetate. This reaction introduces the crucial oxime functionality.

-

Halogenation: The intermediate from step 1 is then halogenated, typically using bromine or sulfuryl chloride. This installs a leaving group on the carbon adjacent to the ketone, priming it for cyclization.

-

Cyclization (Hantzsch Thiazole Synthesis): The halogenated intermediate is reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the halogenated carbon, and subsequent intramolecular condensation and dehydration forms the 2-aminothiazole ring, yielding the final product, EHATA.

Caption: General workflow for the synthesis of EHATA.

Detailed Experimental Protocol (Exemplary)

The following protocol is a synthesized representation based on established patent literature and should be adapted and optimized under controlled laboratory conditions.

-

Step 1: Oximation Reaction

-

To a stirred solution of sodium nitrite in purified water in a three-necked flask, cool the mixture to 10-15 °C.

-

Slowly add ethyl acetoacetate to the solution while maintaining the temperature.

-

Add 50% concentrated sulfuric acid dropwise over 3-5 hours, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring for an additional 3-5 hours.

-

Extract the aqueous solution twice with a suitable organic solvent (e.g., chloroform).

-

Combine the organic phases and remove the solvent under reduced pressure to yield crude 2-hydroxyimino ethyl acetoacetate.

-

-

Step 2: Bromination Reaction

-

Gently warm the crude product from Step 1 to 30-40 °C.

-

Slowly add bromine dropwise over 3-5 hours, maintaining the temperature of the reaction system.

-

Continue to stir for 1-3 hours after the addition is complete to yield 4-bromo-2-hydroxyimino ethyl acetoacetate. This intermediate is often used directly in the next step without extensive purification.

-

-

Step 3: Ring-Closure Reaction

-

Dissolve the crude brominated intermediate and thiourea in a solvent such as methanol at 20-30 °C.

-

The reaction is typically rapid. Monitor completion using Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate from the solution or can be isolated by removing the solvent under vacuum.

-

The resulting solid is filtered, washed with a cold solvent, and dried to yield EHATA. Further purification can be achieved by recrystallization.

-

Chemical Reactivity and Profile

The reactivity of EHATA is dominated by its three primary functional groups: the 2-amino group, the α-hydroxyimino (oxime) group, and the ethyl ester.

-

2-Amino Group: This is the most significant site for its application. The amino group is a potent nucleophile that is used to acylate the C7-amine of the 7-aminocephalosporanic acid (7-ACA) or related cephalosporin cores. This reaction forms the amide bond that constitutes the critical side-chain of the final antibiotic drug. Before this acylation, the carboxylic acid of the corresponding acid form of EHATA is typically activated (e.g., as an acid chloride or with a coupling agent).

-

α-Hydroxyimino Group: The oxime hydroxyl group can be alkylated (e.g., methylated or substituted with larger groups) to modulate the antibiotic's properties, such as its pharmacokinetic profile and stability against β-lactamases. The syn (or Z) stereochemistry of the oxime is crucial for potent antibacterial activity.

-

Ethyl Ester: The ester group serves as a protecting group for the carboxylic acid during the synthesis. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is then activated for coupling with the cephalosporin nucleus.

Application in Drug Development: A Cornerstone for Cephalosporins

The discovery that the 7-acylamino side chain of cephalosporins could be chemically modified was a watershed moment in antibiotic development. The introduction of the 2-(2-aminothiazol-4-yl)-acetamido moiety, derived from EHATA, was a particularly transformative advance, leading to the third generation of cephalosporins.

Structure-Activity Relationship (SAR) Insights:

-

Potency and Spectrum: The 2-aminothiazole ring is a key pharmacophore that confers high affinity for penicillin-binding proteins (PBPs), the target enzymes for β-lactam antibiotics. This enhanced binding leads to potent antibacterial activity, particularly against Gram-negative bacteria.

-

β-Lactamase Stability: The α-hydroxyimino group, especially in its (Z)-configuration and often alkylated (e.g., as a methoxyimino group), provides steric hindrance that protects the adjacent β-lactam ring from hydrolysis by many β-lactamase enzymes. This is the primary reason for the extended spectrum of activity of third-generation cephalosporins against resistant bacteria.

-

Modulation of Properties: By modifying the R-group on the oxime (derived from the hydroxyl of EHATA), drug developers can fine-tune the compound's properties. For instance, adding a carboxylic acid group, as in Ceftazidime, enhances activity against Pseudomonas aeruginosa.

Caption: Relationship between EHATA's structural features and antibiotic efficacy.

Analytical Characterization

Rigorous analytical control is necessary to ensure the purity and identity of EHATA for use in GMP (Good Manufacturing Practice) environments.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), a singlet for the thiazole ring proton (around 6.5-7.0 ppm), a broad singlet for the amino (-NH₂) protons, and a singlet for the oxime hydroxyl (-OH) proton.

-

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbons of the ester and the oxime carbon, as well as signals corresponding to the carbons of the thiazole ring and the ethyl group.

-

FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to N-H stretching of the amino group (around 3300-3400 cm⁻¹), O-H stretching of the oxime (broad, around 3200 cm⁻¹), C=O stretching of the ester (around 1720-1740 cm⁻¹), and C=N stretching of the oxime and thiazole ring (around 1620-1660 cm⁻¹).

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for assessing the purity of EHATA and related impurities. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol, run in an isocratic or gradient mode. Detection is typically performed using a UV detector at a wavelength where the thiazole chromophore absorbs strongly (e.g., ~254 nm or ~280 nm).

Safety and Handling

EHATA is an irritant and requires careful handling in a laboratory or manufacturing setting. Personal protective equipment (PPE) is mandatory.

-

GHS Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Selected):

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling Recommendations: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.

References

- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.

-

ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]

- Ochiai, M., et al. (1980). Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate CAS 64485-82-1

An In-depth Technical Guide to Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate (CAS 64485-82-1)

Introduction: The Central Role of a Key Intermediate

This compound, commonly abbreviated as EHATA, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. While not an active pharmaceutical ingredient (API) itself, it serves as a pivotal advanced intermediate, particularly in the synthesis of the side chains for third and fourth-generation cephalosporin antibiotics.[1][2] The unique structural motif of a 2-aminothiazole ring coupled with a syn-configured (Z)-oxime is a cornerstone for the broad-spectrum antibacterial activity of blockbuster drugs such as Cefotaxime, Ceftriaxone, Cefixime, and Ceftazidime.[1][2]

The efficacy of these antibiotics is intrinsically linked to the precise stereochemistry of the side chain, which enhances their affinity for penicillin-binding proteins (PBPs) and confers stability against beta-lactamase enzymes produced by resistant bacteria. Understanding the synthesis, characterization, and handling of EHATA is therefore fundamental for any professional involved in the development and manufacturing of these life-saving therapeutics. This guide provides a comprehensive technical overview of EHATA, from its core chemical properties and synthesis to its critical application and analytical validation.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of its successful application in complex synthetic routes. The key identifiers and properties for EHATA are summarized below.

Compound Identification

A consistent nomenclature is critical for regulatory and research purposes. The compound is registered under CAS number 64485-82-1 and is known by several synonyms.[3][4][5][6]

| Identifier | Value |

| CAS Number | 64485-82-1[3][5][7] |

| IUPAC Name | ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate[3] |

| Molecular Formula | C₇H₉N₃O₃S[3][5][7] |

| Molecular Weight | 215.23 g/mol [3][5][7] |

| InChIKey | BTEPYCPXBCCSDL-YHYXMXQVSA-N[3][5] |

| Canonical SMILES | CCOC(=O)/C(=N\O)/C1=CSC(=N1)N[3] |

| Common Synonyms | EHATA, Ethyl (Z)-2-(2-aminothiazol-4-yl)hydroiminoacetate[5] |

Physicochemical Data

The compound's physical characteristics dictate its behavior in solution and during isolation, influencing process design and formulation. It typically appears as an off-white to light tan or light yellow solid powder.[5][6]

| Property | Value | Source |

| Melting Point | 195-197 °C (lit.) | [5][6] |

| Boiling Point | 426.8 ± 37.0 °C (Predicted) | [5] |

| Density | ~1.46 g/cm³ (Estimate) | [5][6] |

| pKa | 9.53 ± 0.70 (Predicted) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5][6] |

The stereochemistry of the oxime group is of paramount importance. The (Z)-isomer (also referred to as the syn-isomer) is the desired configuration for incorporation into cephalosporin side chains, as it is essential for potent antibacterial activity.[2][8] The synthesis and purification processes are therefore carefully designed to favor the formation and isolation of this specific isomer.

Synthesis Pathway and Mechanistic Rationale

The industrial synthesis of EHATA is a multi-step process that requires precise control over reaction conditions to achieve high yield and isomeric purity. A common and effective route begins with ethyl acetoacetate.[1][2]

Overall Synthesis Workflow

The transformation from simple starting materials to the complex target molecule involves three key stages: oximation, halogenation, and cyclization.

Caption: General synthesis workflow for EHATA.

Step-by-Step Synthesis Protocol

The following protocol is a representative synthesis based on established methodologies.[1][2]

Step 1: Oximation of Ethyl Acetoacetate

-

Objective: To introduce the hydroxyimino (=N-OH) functional group.

-

Protocol:

-

Dissolve sodium nitrite in water within a reaction vessel and cool the solution to 10-15 °C.

-

Add ethyl acetoacetate to the chilled solution.

-

Slowly add an acid (e.g., sulfuric or acetic acid) dropwise while vigorously stirring and maintaining the temperature between 10-15 °C. The acid protonates the nitrite to form nitrous acid in situ, which then reacts with the active methylene group of the ethyl acetoacetate.

-

After the addition is complete, continue stirring for 3-5 hours to ensure the reaction goes to completion.

-

The resulting product, ethyl (Z)-2-hydroxyiminoacetoacetate, is then extracted using an organic solvent like chloroform.

-

-

Causality: This nitrosation reaction specifically targets the acidic C-2 position of the β-ketoester. Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and minimize side reactions, ensuring a high yield of the desired oxime.

Step 2: Halogenation

-

Objective: To activate the C-4 position for the subsequent cyclization reaction.

-

Protocol:

-

The crude product from Step 1 is warmed to 30-40 °C.

-

A halogenating agent, such as sulfuryl chloride (SO₂Cl₂) or bromine, is added dropwise. This reaction selectively halogenates the terminal methyl group.[2]

-

The reaction is typically continued for 1-3 hours after addition.

-

-

Causality: The halogen (e.g., chlorine) acts as a good leaving group, making the C-4 carbon highly electrophilic and primed for nucleophilic attack by thiourea in the final step.

Step 3: Cyclization with Thiourea

-

Objective: To form the 2-aminothiazole ring.

-

Protocol:

-

The halogenated intermediate is dissolved in a suitable solvent, such as methanol.

-

Thiourea is added to the solution, often in the presence of a catalyst.[1]

-

The mixture is stirred at a controlled temperature (e.g., 20-30 °C) to facilitate the ring-closure reaction.

-

Upon completion, the product (EHATA) precipitates or is isolated through vacuum distillation of the solvent.

-

-

Causality: This is a classic Hantzsch-type thiazole synthesis. The sulfur atom of thiourea acts as a nucleophile, attacking the halogenated carbon. Subsequently, one of the amino groups attacks the ketone carbonyl, leading to dehydration and the formation of the stable aromatic 2-aminothiazole ring.

Core Application: A Building Block for Cephalosporins

The primary and most critical application of EHATA is its role as the precursor for the C-7 acylamino side chain of numerous third-generation cephalosporins.[1][9] This side chain is fundamental to the drugs' antibacterial spectrum and β-lactamase stability.

The general process involves activating the carboxylic acid group of the side-chain acid (derived from EHATA) and coupling it with the 7-aminocephalosporanic acid (7-ACA) nucleus or a related core structure.

Caption: Pathway from EHATA to a final Cephalosporin API.

To achieve this, the ethyl ester of EHATA is typically hydrolyzed to the corresponding carboxylic acid. The oxime's hydroxyl group and the thiazole's amino group often require protection (e.g., with a trityl group) to prevent unwanted side reactions during the activation and coupling steps.[10] The final coupling reaction forms an amide bond between the side chain and the 7-amino position of the cephalosporin core, yielding the final API.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and correct isomeric form of EHATA is critical for its use in GMP (Good Manufacturing Practice) environments. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

| Technique | Expected Data & Interpretation |

| ¹³C NMR | Signals corresponding to the ethyl ester carbons, the aromatic thiazole ring carbons, and the C=N of the oxime group can be expected. The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton.[3] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), O-H stretching (oxime), C=O stretching (ester), and C=N stretching (oxime and thiazole ring) should be present.[3] |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of EHATA and quantifying the desired (Z)-isomer relative to the (E)-isomer and other process-related impurities.[10]

Exemplary HPLC Protocol:

-

Objective: To assess the chemical purity and isomeric ratio of an EHATA sample.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH-adjusted) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the thiazole chromophore absorbs strongly (e.g., 254 nm or 280 nm).

-

Sample Preparation: Accurately weigh the EHATA sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Injection: Inject a defined volume (e.g., 10 µL) onto the column.

-

Analysis: The retention times of the (Z) and (E) isomers will differ, allowing for their separation and quantification. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.[10]

-

Safety, Handling, and Storage

Proper handling and storage procedures are mandatory to ensure personnel safety and maintain the chemical integrity of EHATA.

Hazard Identification

The compound is classified with the following GHS hazards:[3][4][5]

| GHS Pictogram | Hazard Code | Hazard Statement |

| GHS07 | H315 | Causes skin irritation.[3][4] |

| GHS07 | H319 | Causes serious eye irritation.[3][4] |

| GHS07 | H335 | May cause respiratory irritation.[3][4] |

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Use safety glasses or goggles to prevent eye contact.

-

If dust is generated, use an appropriate respirator.

-

-

Emergency Procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air.

-

Storage and Stability

To prevent degradation and isomerization, EHATA must be stored under controlled conditions.[5][8]

-

Atmosphere: Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5][8]

-

Light: Protect from light by storing in an opaque or amber container.[8]

-

Container: Keep the container tightly closed to prevent moisture ingress.

Conclusion

This compound is more than just a chemical intermediate; it is a critical enabler of modern antibiotic therapy. Its synthesis, which requires careful control of reaction conditions to ensure high isomeric purity, leads to a versatile building block for some of the most important cephalosporins in clinical use. For researchers and developers in the pharmaceutical field, a thorough understanding of its properties, synthesis, analysis, and handling is not merely beneficial but essential for the successful innovation and production of next-generation β-lactam antibiotics.

References

- National Center for Biotechnology Information.

-

National Center for Biotechnology Information. "this compound". PubChem Compound Database, CID 6401018. [Link]

- Google Patents. "CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)

-

National Center for Biotechnology Information. "Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate". PubChem Compound Database, CID 6738988. [Link]

- Google Patents.

-

Metwally, M. A., Farahat, A. A., & Abdel-Wahab, B. F. (2010). "2-Amino-4-thiazolidinones: synthesis and reactions". Journal of Sulfur Chemistry, 31(4), 315–349. [Link]

-

National Center for Biotechnology Information. "Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins". PubMed. [Link]

- Google Patents. "EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester".

-

LookChem. "Cas 64485-82-1, Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate". [Link]

Sources

- 1. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 2. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]

- 3. This compound | C7H9N3O3S | CID 6401018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. scbt.com [scbt.com]

- 8. (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (64485-82-1) for sale [vulcanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate, a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics, presents a unique structural framework amenable to comprehensive spectroscopic characterization.[1] Its molecular architecture, featuring an aminothiazole heterocycle, an ethyl ester, and a hydroxyimino (oxime) moiety, gives rise to a distinct spectral fingerprint. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral features. Understanding these characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring in synthetic and medicinal chemistry workflows.

The compound, with the molecular formula C₇H₉N₃O₃S and a molecular weight of 215.23 g/mol , is typically a light yellow to beige fine powder with a melting point of 195-197 °C.[2] The IUPAC name for the predominantly syn isomer is (Z)-ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate.[3]

Molecular Structure and Key Functional Groups

The interpretation of the spectral data is intrinsically linked to the molecule's structure. Below is a diagram illustrating the key functional groups that dictate its spectroscopic behavior.

Sources

Solubility and stability of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate

Introduction: The Pivotal Role of a Key Intermediate

This compound, hereafter referred to as EHATA, is a heterocyclic compound of significant interest in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of the side chains for numerous third-generation cephalosporin antibiotics, such as cefotaxime, ceftriaxone, and cefixime.[1] These antibiotics are cornerstones in the treatment of severe bacterial infections.[1] The 2-aminothiazole ring is a well-established pharmacophore that imparts potent biological activity.[2]

Given its foundational role in the synthesis of active pharmaceutical ingredients (APIs), a comprehensive understanding of EHATA's physicochemical properties is paramount for researchers, process chemists, and formulation scientists. The efficiency of synthesis, purification, and storage, as well as the quality of the final API, are directly influenced by the solubility and stability of this key starting material. This guide provides a detailed examination of these properties, offering both theoretical insights and practical, field-proven methodologies for their evaluation.

Core Physicochemical Properties

A baseline understanding of EHATA's physical and chemical characteristics is essential before delving into its solution behavior. These properties dictate its handling, storage, and analytical characterization.

| Property | Value | Source |

| Chemical Name | Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | [3] |

| CAS Number | 64485-82-1 | [3] |

| Molecular Formula | C₇H₉N₃O₃S | [3][4] |

| Molecular Weight | 215.23 g/mol | [3][4] |

| Appearance | Off-white to light tan/light yellow to beige fine powder | [3] |

| Melting Point | 195-197 °C (lit.) | [3] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [3] |

Solubility Profile: A Multifaceted Analysis

The solubility of EHATA is a critical parameter for reaction kinetics, crystallization, and purification processes. Its molecular structure, featuring both polar functional groups (amino, hydroxyimino) and a moderately non-polar ethyl ester group, results in a nuanced solubility profile.

Qualitative Solubility Assessment

Initial screenings indicate that EHATA exhibits slight solubility in polar aprotic and protic solvents.

-

Slightly Soluble In: Dimethyl sulfoxide (DMSO), Methanol.[3]

The causality for this behavior lies in the energetic balance of intermolecular forces. The amino and hydroxyimino groups can act as hydrogen bond donors and acceptors, favoring interactions with polar solvents. However, the overall molecular structure and crystal lattice energy limit its free dissolution in many common solvents at ambient temperatures.

Quantitative Solubility Determination: The Shake-Flask Method

To move beyond qualitative descriptions, a robust, quantitative method is required. The gold standard for determining thermodynamic solubility is the isothermal shake-flask method. This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Causality Behind Experimental Choices:

-

Excess Solute: The use of an excess of the compound ensures that a saturated solution is achieved, which is the definition of thermodynamic solubility.

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible and accurate results.

-

Extended Equilibration Time: A 72-hour agitation period is chosen to ensure that the system reaches equilibrium. Preliminary experiments should be conducted to confirm that the concentration has plateaued and is no longer changing with time.

-

Phase Separation: Centrifugation or filtration is essential to remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.

-

Validated Analytical Method: A specific and sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the dissolved solute without interference from impurities or degradants.

Experimental Protocol:

-

Preparation: Add an excess amount of EHATA (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial.

-

Equilibration: Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C) and agitate for 72 hours.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of EHATA.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram of the Solubility Determination Workflow:

Caption: Workflow for a forced degradation study.

Summary of Expected Stability

The following table summarizes the anticipated stability profile of EHATA under forced degradation conditions.

| Stress Condition | Reagents/Parameters | Expected Degradation | Primary Degradation Pathway |

| Acidic | 0.1 N HCl, 60 °C | Moderate to High | Ester Hydrolysis |

| Basic | 0.1 N NaOH, RT | High | Ester Hydrolysis |

| Oxidative | 3% H₂O₂, RT | Low to Moderate | Thiazole/Oxime Oxidation |

| Thermal | 80 °C (Solid) | Low | General Decomposition |

| Photolytic | ICH Q1B | Low | Photochemical Reaction |

Conclusion and Forward Outlook

This compound is a compound with moderate stability and generally low solubility in most common organic solvents, with the exception of highly polar aprotic solvents like DMSO. The primary liability of the molecule is its ethyl ester functionality, which is prone to hydrolysis under both acidic and basic conditions.

The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess these critical properties. A thorough understanding of EHATA's solubility and stability is not merely an academic exercise; it is a prerequisite for the development of efficient, controlled, and scalable synthetic processes that deliver high-purity APIs for the manufacturing of life-saving cephalosporin antibiotics. By applying these principles, scientists can de-risk development, optimize processes, and ensure the consistent quality of the final drug product.

References

- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. Google Patents.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

-

This compound | C7H9N3O3S | CID 6401018. PubChem. Available from: [Link]

Sources

- 1. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 3. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]

- 4. This compound | C7H9N3O3S | CID 6401018 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synonyms for Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate (EHATA)

An In-depth Technical Guide to the Nomenclature and Identification of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate (EHATA)

Introduction: The Central Role of EHATA in Pharmaceutical Synthesis

This compound, commonly abbreviated as EHATA, is a heterocyclic compound of significant interest to the pharmaceutical industry.[1] Its structural framework, featuring a 2-aminothiazole ring, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] The primary importance of EHATA lies in its function as a critical starting material or key intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), most notably third-generation cephalosporin antibiotics. Its specific utility as the "Cefdinir Side-Chain Ethyl Ester" underscores its direct application in the production of Cefdinir, a widely prescribed antibiotic.[1]

This guide provides an in-depth analysis of the nomenclature, synonyms, and key identifiers for EHATA. For researchers, scientists, and drug development professionals, a precise understanding of this compound's various names and identifiers is paramount for accurate literature searching, patent analysis, and unambiguous communication in a regulatory and manufacturing context.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to scientific research and development. EHATA is known by several systematic and common names, which can lead to confusion if not properly cataloged. The multiplicity of names arises from different chemical naming conventions (e.g., IUPAC vs. common names) and historical usage in literature and commerce.

Systematic and Common Synonyms

The name "this compound" is descriptive but cumbersome for daily use. Consequently, a variety of synonyms and abbreviations are frequently encountered. The table below consolidates these names, providing a clear reference for identifying this molecule.

| Nomenclature Type | Name/Synonym | Source |

| Common Abbreviation | EHATA | [1] |

| Common Abbreviation | EHTAA | [1] |

| IUPAC Name | ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | [4] |

| Systematic Variant | Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | [1][4] |

| Systematic Variant | Ethyl 2-amino-α-(hydroxyimino)-4-thiazoleacetate | [1] |

| Stereoisomer Specific | (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | [4][5] |

| Stereoisomer Specific | ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(N-hydroxyimino)acetate | [4] |

| Application-Specific | Cefdinir Side-Chain Ethyl Ester | [1] |

| Alternative Name | Noraminothiazole ethyl ester | [1] |

| Alternative Name | Ethyl 2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate | [4] |

| Alternative Name | Ethyl (2-amino-1,3-thiazol-4-yl)(hydroxyimino)acetate | [4] |

Causality Behind Nomenclature Variation: The presence of the oxime group (=N-OH) gives rise to potential E/Z stereoisomerism. Names specifying "(Z)" or "(E)" (e.g., (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate) are more precise, as the geometric configuration can influence reactivity and the final structure of the API.[4] The "predominantly syn" descriptor seen in some commercial products refers to the spatial arrangement of the oxime's hydroxyl group relative to the ester, which corresponds to the Z configuration.

Key Chemical Identifiers

Beyond trivial and systematic names, unique numerical identifiers are crucial for database searches and regulatory submissions.

| Identifier | Value | Source |

| Primary CAS Number | 64485-82-1 | [1][4] |

| Secondary CAS Number | 60845-81-0 | [4] |

| EC Number | 264-910-1 | |

| MDL Number | MFCD00010415 | [1] |

| PubChem CID | 6738988 | [4] |

Physicochemical Properties

A summary of EHATA's key physical and chemical properties provides essential information for handling, storage, and reaction planning.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₃S | [1][4] |

| Molecular Weight | 215.23 g/mol | [1][4] |

| Appearance | Off-White to Light Tan Solid/Powder | [1] |

| Melting Point | 195-197 °C (lit.) | [1] |

| Boiling Point | 426.8 ± 37.0 °C (Predicted) | [1] |

| Density | 1.4565 (rough estimate) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [1] |

Core Application: A Gateway to Cephalosporins

The principal application of EHATA is its role as a key building block in organic synthesis.[1] The 2-aminothiazole oxime moiety is a cornerstone for the side chain of several third-generation cephalosporin antibiotics, which are vital for treating a wide range of bacterial infections.

The general workflow involves the coupling of the EHATA-derived side chain with the core cephalosporin nucleus, typically 7-aminocephalosporanic acid (7-ACA) or a derivative thereof.

Experimental Causality: The choice of EHATA as a precursor is strategic. The ethyl ester serves as a protecting group for the carboxylic acid, preventing it from interfering with earlier synthetic steps. This ester can be selectively hydrolyzed later to reveal the carboxylic acid necessary for the crucial amide bond formation with the 7-ACA nucleus. The aminothiazole ring is essential for the antibacterial spectrum and potency of the final drug.

Chemical Structure Visualization

The chemical structure of EHATA is foundational to understanding its reactivity and function.

References

-

Georganics. Ethyl 2-aminothiazole-4-carboxylate - High purity. [Link]

-

PubChem. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. [Link]

-

PubChem. Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. [Link]

-

ResearchGate. Chemical synthesis of 2-aminothiazole analogs. [Link]

-

Wikipedia. 2-Aminothiazole. [Link]

-

EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

-

PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

Sources

- 1. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 4. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 64485-82-1|(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes & Protocols: The Pivotal Role of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate in Advanced Antibiotic Development

These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate (EHATA). This document elucidates the compound's significance as a cornerstone intermediate, details validated synthetic protocols, and explores the mechanistic basis for its efficacy in the generation of potent β-lactam antibiotics.

Introduction: The Strategic Importance of EHATA

This compound, often abbreviated as EHATA, is a critical starting material in the synthesis of the C-7 acylamino side chains for numerous third and fourth-generation cephalosporin antibiotics.[1][2] Its molecular architecture, featuring a 2-aminothiazole ring and a (Z)-hydroxyimino group, is fundamental to the enhanced antibacterial spectrum and β-lactamase stability of blockbuster drugs like Cefotaxime, Ceftriaxone, Ceftazidime, and Cefixime.[1][2]

The aminothiazole moiety significantly enhances the binding affinity of the cephalosporin to penicillin-binding proteins (PBPs) in bacteria, particularly in Gram-negative species.[3][4][5] Simultaneously, the syn-configured (or Z-isomer) oxime functional group provides crucial steric shielding for the β-lactam ring, rendering the antibiotic resistant to degradation by a wide range of β-lactamase enzymes—a primary mechanism of bacterial resistance.[3][6] Understanding the synthesis and manipulation of EHATA is therefore paramount for the development of new and effective cephalosporins.

Physicochemical Properties & Safety Data

Proper handling and characterization of EHATA are essential for successful and safe experimentation.

| Property | Value | Source |

| IUPAC Name | ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | [7] |

| Molecular Formula | C₇H₉N₃O₃S | [7][8] |

| Molecular Weight | 215.23 g/mol | [7] |

| Appearance | Light yellow to beige fine powder | [9] |

| CAS Number | 64485-82-1 (for Z-isomer) | [8] |

Safety & Handling: EHATA is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

-

Precautionary Measures: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[10][11]

Core Application: A Versatile Precursor for Cephalosporin Side Chains

The primary application of EHATA is its role as a foundational block for the (Z)-2-(2-aminothiazol-4-yl)-2-(alkoxyimino)acetamido side chains that characterize many modern cephalosporins. The general structure highlights how this side chain, derived from EHATA, is appended to the 7-amino position of the core cephem nucleus.

Caption: General structure of advanced cephalosporins.

Experimental Protocols

The following protocols are provided as a guide. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Protocol 1: Synthesis of this compound (EHATA)

This synthesis is a well-established three-step process starting from ethyl acetoacetate. The causality is clear: oximation introduces the key nitrogen-oxygen bond, halogenation activates the C4 position for nucleophilic attack, and cyclization with thiourea builds the essential aminothiazole ring.

Caption: Synthetic workflow for EHATA production.

Step A: Oximation of Ethyl Acetoacetate [1][2]

-

In a three-necked flask equipped with a stirrer and thermometer, dissolve sodium nitrite (NaNO₂) in purified water.

-

Cool the solution to 10-15°C using an ice bath.

-

Slowly add ethyl acetoacetate to the stirred solution.

-

Add 50% concentrated sulfuric acid dropwise, ensuring the reaction temperature is maintained between 10-15°C. The addition should take approximately 3-5 hours.

-

After the addition is complete, continue stirring for another 3-5 hours at the same temperature.

-

Extract the product, 2-oximino ethyl acetoacetate, with chloroform. Combine the organic phases.

-

Remove the solvent via vacuum distillation to obtain the intermediate product.

Step B: Halogenation (Bromination Example) [1]

-

Gently warm the product from Step A to 30-40°C.

-

Slowly add bromine (Br₂) dropwise, maintaining the temperature at 30-40°C. This step is highly exothermic and requires careful monitoring.

-

After the addition, continue to stir the reaction mixture for 1-3 hours. The product is 4-bromo-2-oximino ethyl acetoacetate.

Step C: Cyclization (Ring Closure) [1][2]

-

Dissolve the brominated intermediate from Step B in methanol at 20-30°C.

-

Add thiourea to the solution. An optional catalyst, such as 12-ammonium phosphomolybdate, can be used to improve yield and reaction time.[1]

-

Stir the mixture for approximately 20-30 minutes. The cyclization reaction forms the aminothiazole ring.

-

If a solid catalyst was used, filter it out.

-

Purify the final product, EHATA, from the mother liquor, typically through vacuum distillation or recrystallization.

Protocol 2: Synthesis of a Ceftriaxone Precursor Side Chain and Coupling

This protocol demonstrates the conversion of EHATA into an activated side chain and its subsequent coupling to the cephalosporin nucleus, 7-ACT (7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl})-3-cephem-4-carboxylic acid), a key step in ceftriaxone synthesis.

Caption: Workflow for cephalosporin side chain coupling.

Step A: O-Alkylation of EHATA

-

The hydroxyimino group of EHATA is first alkylated to form the desired alkoxyimino group. For ceftriaxone, this is a methoxyimino group.

-

A typical procedure involves reacting EHATA with a methylating agent (e.g., dimethyl sulfate) in the presence of a base. This step is often followed by hydrolysis of the ethyl ester to yield the free carboxylic acid.

Step B: Activation of the Side Chain Acid

-

The carboxylic acid of the side chain must be activated to facilitate amide bond formation. A common industrial method is to convert it into a reactive thioester, such as 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester (AE).[12] This provides a stable yet highly reactive intermediate.

Step C: Condensation with 7-ACT [12][13]

-

Suspend the 7-ACT nucleus in a suitable solvent system, such as a mixture of acetone and water.

-

Add a base, such as triethylamine (TEA) or N-methylmorpholine, to deprotonate the amino group of 7-ACT, making it nucleophilic.[12][13]

-

Add the activated side chain (AE) from Step B to the reaction mixture.

-

Maintain the reaction at a controlled temperature (e.g., 25°C) until completion, which can be monitored by HPLC.

-

Upon completion, the by-product (e.g., 2-mercaptobenzothiazole) is removed, often by filtration.[12]

-

The final product, ceftriaxone, is then typically isolated as a sodium salt by adding a sodium source (e.g., sodium acetate) and crystallizing from the solution.[12][13]

Mechanistic Rationale: Structure-Activity Relationship

The clinical success of cephalosporins derived from EHATA is not coincidental; it is a direct result of the specific chemical moieties this intermediate provides.

-

β-Lactam Core: The four-membered β-lactam ring is the pharmacophore. It mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), leading to irreversible acylation and inactivation of these crucial cell wall synthesis enzymes.[6][14]

-

Aminothiazole Ring: This heterocyclic group, introduced via EHATA, dramatically increases the binding affinity of the antibiotic for the PBPs of Gram-negative bacteria, broadening the spectrum of activity.[3][15]

-

(Z)-Alkoxyimino Group: This group, formed from the hydroxyimino function of EHATA, provides steric hindrance that protects the adjacent β-lactam ring from being hydrolyzed and inactivated by bacterial β-lactamase enzymes.[6][16] The syn or (Z) conformation is critical for this protective effect.[17]

Sources

- 1. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 2. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]

- 3. Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 5. Cefditoren, a new aminothiazolyl cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. urology-textbook.com [urology-textbook.com]

- 7. This compound | C7H9N3O3S | CID 6401018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. An improvement for synthesis of ceftriaxone sodium [jcpu.cpu.edu.cn]

- 13. EP0556768B1 - Process for the production of ceftriaxone - Google Patents [patents.google.com]

- 14. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. GR-20263: a new aminothiazolyl cephalosporin with high activity against Pseudomonas and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on beta-lactam antibiotics. II. Synthesis and structure-activity relationships of alpha-hydroxyiminoarylacetyl cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

Safe handling and storage procedures for Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate

An Application Note from the Office of Chemical Safety

Introduction and Scope

Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate (CAS No. 64485-82-1), hereafter referred to as EHATA, is a pivotal intermediate in the synthesis of various pharmaceutical compounds, particularly cephalosporin antibiotics.[1] Its structural integrity and purity are paramount for successful downstream applications. However, like many reactive organic molecules, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols to protect laboratory personnel and ensure experimental reproducibility.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, offering a framework of protocols grounded in the principles of risk assessment, hazard mitigation, and emergency preparedness. The causality behind each procedural step is explained to foster a deep-seated culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

EHATA is classified as an irritant.[1] The primary hazards, as identified in GHS classifications and safety data sheets, are:

-

Skin Irritation (H315): Causes skin irritation upon direct contact.[2][3][4]

-

Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[2][3][4]

-

Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3][4][5]

While the toxicological properties have not been fully investigated, related aminothiazole structures may present additional hazards upon decomposition or in the case of chronic exposure.[6][7] Therefore, a conservative approach dictates treating the compound with a high degree of caution, assuming it may be harmful by ingestion, inhalation, or skin absorption.[7] The core principle of our risk assessment is ALARP (As Low As Reasonably Practicable) for all potential exposures.

Physicochemical Properties for Safe Handling

Understanding the physical properties of EHATA is the first step in designing safe handling procedures. For instance, its solid, powdered form increases the risk of aerosolization, making engineering controls for dust containment a priority.

| Property | Value | Source |

| CAS Number | 64485-82-1 | [1][4][5] |

| Molecular Formula | C₇H₉N₃O₃S | [4][5][8] |

| Molecular Weight | 215.23 g/mol | [4][8][9] |

| Appearance | Off-white to light tan/yellow solid powder | [1][5][10] |

| Melting Point | 195-197 °C (lit.) | [1][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][5] |

| Stability | Stable under recommended storage conditions. May decompose in water. | [10] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light and moisture. | [1][5][10] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential, beginning with robust engineering controls and supplemented by appropriate PPE. This hierarchy prioritizes collective protection over individual protection.

4.1 Engineering Controls The primary engineering control for handling EHATA powder is a certified Chemical Fume Hood . This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particulates and ensures any potential dust is contained and exhausted safely. All operations involving the transfer, weighing, or manipulation of solid EHATA must be performed within a fume hood.

4.2 Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. The selection below is mandatory for all personnel handling EHATA.

| PPE Category | Specification | Rationale and Causality |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a chemical-resistant barrier to prevent skin contact and irritation (H315). Double-gloving is recommended for extended operations. |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against airborne particles and accidental splashes, mitigating the risk of serious eye irritation (H319).[2][11] |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Must be kept fully buttoned. |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher. | Required when handling larger quantities or when the potential for aerosolization is high, to prevent respiratory tract irritation (H335).[4] |

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is critical for ensuring safety and procedural consistency.

SOP-01: Receiving and Initial Storage

-

Verification: Upon receipt, confirm the container is intact and the seal is not broken.

-

Decontamination: Wipe the exterior of the container with a 70% ethanol solution before bringing it into the laboratory.

-

Labeling: Verify the manufacturer's label. Add a laboratory-specific label indicating the date of receipt and the assigned owner.

-

Initial Storage: Immediately transfer the compound to its designated storage location (2-8°C, dark, dry, inert atmosphere).[1][5][10]

-

Log Entry: Record the compound's arrival, quantity, and storage location in the chemical inventory system.

SOP-02: Protocol for Weighing and Handling Solid EHATA This protocol is designed to minimize exposure and prevent contamination.

-

Preparation: Don all required PPE as specified in Section 4.2.

-

Work Area Setup: Perform all work within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Tool Assembly: Assemble all necessary tools (spatulas, weigh boats, secondary containers) inside the fume hood. Use anti-static weigh boats and tools to prevent dispersal of the fine powder.

-

Equilibration: Allow the EHATA container to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could compromise its stability.[10]

-

Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to a tared weigh boat. Close the primary container immediately.

-

Transfer: Transfer the weighed compound to a labeled secondary container for transport to the reaction vessel.

-

Cleanup: Clean the spatula and work surface thoroughly. Dispose of all contaminated disposable materials (weigh boats, bench paper, gloves) in the designated solid chemical waste container.

-

Return to Storage: Securely seal the primary EHATA container and return it to its designated storage location.

-

Documentation: Record the amount of substance used in the laboratory notebook and the chemical inventory log.

Caption: Workflow for weighing and handling solid EHATA.

Emergency Procedures

A self-validating safety system must include clear, actionable emergency protocols.

SOP-03: Spill Response Protocol The response to a spill is dictated by its scale.

-

Immediate Actions (All Spills):

-

Alert personnel in the immediate area.

-

If the spill is outside a fume hood, evacuate the area.

-

-

Small Spill (Inside Fume Hood, <1g):

-

Wearing full PPE, gently cover the spill with an absorbent material (e.g., sand, vermiculite) to prevent aerosolization.[12]

-

Carefully scoop the mixture into a labeled container for hazardous waste.

-

Wipe the area with a damp cloth, then decontaminate with a suitable solvent. Dispose of all cleaning materials as hazardous waste.

-

-

Large Spill (>1g or any spill outside a fume hood):

-

Evacuate the laboratory immediately.

-

Close the laboratory door and post a warning sign.

-

Contact the institution's Environmental Health & Safety (EH&S) department.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Caption: Decision tree for EHATA spill response.

SOP-04: First Aid for Exposure Immediate and correct first aid is vital.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]

Waste Disposal

All waste contaminated with EHATA, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

-

Collect all solid waste in a clearly labeled, sealed, and puncture-proof container.

-

The container label must include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant).

-

Arrange for pickup and disposal through the institution's certified EH&S waste management program. Do not dispose of EHATA down the drain or in regular trash.[12]

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate CAS 64485-88-7. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C7H9N3O3S | CID 6401018. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate | C8H8N2O4S | CID 2733245. Retrieved from [Link]

- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS CEFTRIAXONE IMPURITY 5. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate | C8H8N2O4S | CID 2733245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 去甲氨噻肟酸乙酯,主要为顺式 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. scbt.com [scbt.com]

- 9. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate CAS 64485-88-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. carlroth.com:443 [carlroth.com:443]

Application Notes and Protocols: Strategic Derivatization of Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate for Novel Compound Synthesis

Introduction: The Strategic Value of a Privileged Scaffold

The 2-aminothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate (EHTA) represents a particularly valuable starting material. It is a key intermediate in the synthesis of advanced cephalosporin antibiotics and serves as a versatile building block for creating diverse molecular architectures.[6][7]

This guide provides a detailed exploration of the chemical reactivity of EHTA, offering robust, field-proven protocols for its derivatization. We will delve into the modification of its three primary reactive centers: the exocyclic 2-amino group, the alpha-hydroxyimino (oxime) moiety, and the C-4 ethyl ester. The causality behind experimental choices is explained to empower researchers to adapt and innovate, transforming this single precursor into a library of novel compounds for drug discovery and development.

Physicochemical Properties and Reactivity Profile of EHTA

Before proceeding to synthetic protocols, a clear understanding of the starting material's properties and reactive sites is crucial.

Table 1: Physicochemical Properties of EHTA

| Property | Value | Reference |

| Chemical Name | Ethyl 2-amino-α-(hydroxyimino)-4-thiazoleacetate | |

| CAS Number | 64485-82-1 | [8] |

| Molecular Formula | C₇H₉N₃O₃S | |

| Molecular Weight | 215.23 g/mol | |

| Appearance | Off-white to light tan solid | [8] |

| Melting Point | 195-197 °C | [8] |

| Solubility | Slightly soluble in DMSO and Methanol | [8] |

Reactivity Overview:

EHTA offers three distinct functional groups for chemical modification. The strategic selection of reagents and reaction conditions allows for selective derivatization, providing a modular approach to library synthesis.

Caption: Derivatization pathways of EHTA at its three primary reactive centers.

Safety Considerations: EHTA is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Protocols and Methodologies

The following protocols are designed to be self-validating, incorporating in-process controls (e.g., TLC) and robust purification steps.

Derivatization of the 2-Amino Group

The exocyclic amino group at the C-2 position of the thiazole ring is a potent nucleophile, making it the most common site for derivatization.

This protocol yields N-benzoyl-2-aminothiazole derivatives. The causality for using pyridine is twofold: it acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion, and it can also serve as a nucleophilic catalyst.

Step-by-Step Methodology:

-

Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add EHTA (1.0 mmol, 215 mg).

-

Dissolution: Add 10 mL of anhydrous pyridine. Stir the mixture until all solids are dissolved. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add benzoyl chloride (1.1 mmol, 155 mg, 0.13 mL) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material spot indicates completion.

-

Work-up: Pour the reaction mixture into 50 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove pyridine hydrochloride.

-

Purification: Recrystallize the crude product from ethanol to yield the pure N-acylated derivative.

This reaction creates a thiourea linkage, which is a valuable pharmacophore in its own right and a precursor for further cyclization reactions to form fused heterocyclic systems.[1]

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask, dissolve EHTA (1.0 mmol, 215 mg) in 15 mL of anhydrous ethanol.

-

Reagent Addition: Add phenyl isothiocyanate (1.0 mmol, 135 mg, 0.12 mL) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.

Derivatization of the α-(Hydroxyimino) Group

The oxygen of the oxime is nucleophilic and can be readily alkylated after deprotonation with a suitable base. This modification is critical for mimicking the side chains of certain β-lactam antibiotics.[10]

This protocol demonstrates a standard Williamson ether synthesis on the oxime hydroxyl group. Potassium carbonate is a safe and effective base for this transformation.

Step-by-Step Methodology:

-